molecular formula C19H22N6OS B15085801 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 587012-06-4

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B15085801
CAS No.: 587012-06-4
M. Wt: 382.5 g/mol
InChI Key: OMAQGVACHUNXCF-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Thioether Formation: The triazole ring can be further functionalized by introducing a thioether group using thiol reagents under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Thioether Compounds: Compounds containing a sulfur atom bonded to two carbon atoms.

    Acetamide Derivatives: Compounds containing the acetamide functional group.

Uniqueness

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

587012-06-4

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26)

InChI Key

OMAQGVACHUNXCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3)C

Origin of Product

United States

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